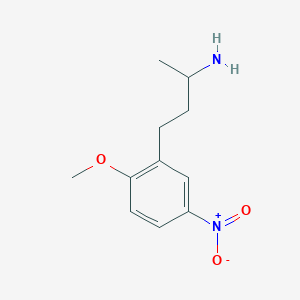

4-(2-Methoxy-5-nitrophenyl)butan-2-amine

Beschreibung

4-(2-Methoxy-5-nitrophenyl)butan-2-amine is a secondary amine featuring a methoxy group at the ortho-position and a nitro group at the para-position on the aromatic ring. This combination of electron-donating (methoxy) and electron-withdrawing (nitro) substituents creates unique electronic effects, influencing its reactivity, solubility, and biological interactions.

Eigenschaften

Molekularformel |

C11H16N2O3 |

|---|---|

Molekulargewicht |

224.26 g/mol |

IUPAC-Name |

4-(2-methoxy-5-nitrophenyl)butan-2-amine |

InChI |

InChI=1S/C11H16N2O3/c1-8(12)3-4-9-7-10(13(14)15)5-6-11(9)16-2/h5-8H,3-4,12H2,1-2H3 |

InChI-Schlüssel |

QRXZFKJUHYFRAI-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CCC1=C(C=CC(=C1)[N+](=O)[O-])OC)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxy-5-nitrophenyl)butan-2-amine typically involves the nitration of 2-methoxyphenylbutan-2-amine followed by reduction and subsequent functional group modifications . The reaction conditions often include the use of strong acids like sulfuric acid for nitration and reducing agents such as sodium borohydride for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to ensure purity and consistency . The process may include steps like recrystallization and purification to achieve the desired quality.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Methoxy-5-nitrophenyl)butan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common reagents include hydroxylamine and hydrazine.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Various halogenating agents and catalysts can be employed.

Major Products Formed

Oxidation: Formation of oximes and hydrazones.

Reduction: Conversion to corresponding amines.

Substitution: Formation of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

4-(2-Methoxy-5-nitrophenyl)butan-2-amine has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-(2-Methoxy-5-nitrophenyl)butan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can be detected through fluorescence signals. This property makes it useful in analytical and diagnostic applications.

Vergleich Mit ähnlichen Verbindungen

Key Differences :

- Electron Effects : The nitro group in 4-(2-Methoxy-5-nitrophenyl)butan-2-amine is stronger electron-withdrawing than halogens, reducing electron density on the aromatic ring and altering reactivity in electrophilic substitutions.

- Biological Interactions : Bromine and chlorine enhance binding via halogen bonding, while the nitro group may facilitate redox interactions or hydrogen bonding with biological targets .

2.2. Methoxy-Substituted Analogs

Variations in methoxy group positioning highlight regiochemical influences:

| Compound | Substituents | Key Characteristics | Reference |

|---|---|---|---|

| 4-(4-Methoxyphenyl)butan-2-amine | OMe (para) | Para-methoxy enhances electron donation; used as a serotonin receptor modulator | |

| 4-(2-Methoxy-5-methylphenyl)butan-1-amine | OMe (ortho), Me (para) | Methyl improves lipophilicity; explored in antidepressant research |

Key Differences :

- Bioactivity : Para-methoxy compounds like 4-(4-Methoxyphenyl)butan-2-amine exhibit stronger CNS activity due to optimized receptor fit, whereas the nitro group in the target compound may redirect activity toward enzyme inhibition .

2.3. Nitro-Substituted Analogs

Nitro groups are critical for redox activity and binding specificity:

| Compound | Substituents | Key Characteristics | Reference |

|---|---|---|---|

| N-(4-Methoxybenzyl)-N-(2-methoxy-5-nitrophenyl)amine | OMe (para), NO₂ (meta) | Dual methoxy/nitro groups enable dual-mode interactions (H-bonding and charge transfer) | |

| 4-chloro-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine | Cl, NO₂ (para) | Nitro group enhances enzyme inhibition efficacy in kinase targets |

Key Differences :

- Positional Effects : The meta-nitro in N-(4-Methoxybenzyl)-N-(2-methoxy-5-nitrophenyl)amine vs. para-nitro in the target compound alters resonance stabilization, impacting metabolic stability.

Unique Attributes of 4-(2-Methoxy-5-nitrophenyl)butan-2-amine

- Synergistic Substituent Effects : The ortho-methoxy and para-nitro groups create a polarized aromatic system, enhancing solubility in polar solvents while maintaining membrane permeability.

- Biological Potential: Preliminary data from analogs suggest dual activity—methoxy groups may target monoamine transporters, while nitro groups could inhibit nitroreductase enzymes .

- Synthetic Versatility : The nitro group allows for further functionalization (e.g., reduction to amine), enabling derivatization for structure-activity relationship (SAR) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.